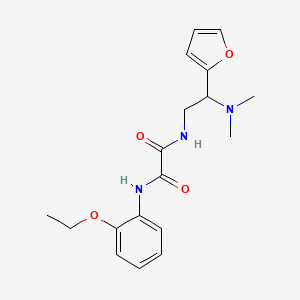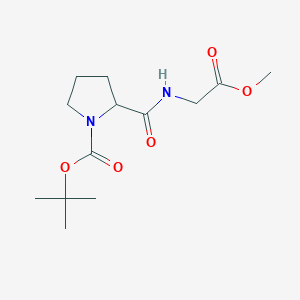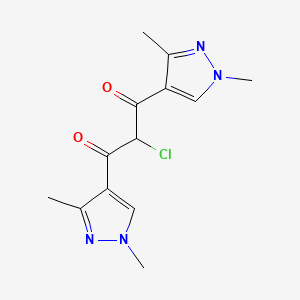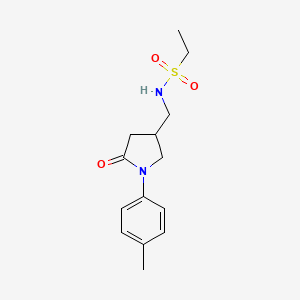
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide, also known as Furan-2-yl-pyrazine-2-carboxamide (FPyC), is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. FPyC is a novel compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
FPyC exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. FPyC has also been found to inhibit the activity of viral proteases, which are essential for the replication of viruses. Furthermore, FPyC has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
FPyC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. FPyC has also been found to inhibit the expression of viral proteins and reduce viral load in infected cells. Furthermore, FPyC has been shown to inhibit bacterial growth by inhibiting DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
FPyC has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been found to be stable under various conditions and can be stored for long periods. However, FPyC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Furthermore, FPyC has been found to have some cytotoxic effects on normal cells, which can limit its use in some experiments.
Zukünftige Richtungen
FPyC has several potential future directions for research. It could be further studied for its anticancer, antiviral, and antibacterial properties. The mechanism of action of FPyC could be further elucidated to understand how it modulates various cellular pathways. Furthermore, the pharmacokinetics and pharmacodynamics of FPyC could be studied to determine its efficacy and safety in vivo. Additionally, FPyC could be used as a lead compound for the development of new drugs with improved therapeutic properties.
Synthesemethoden
FPyC can be synthesized using different methods, including the reaction of 2-bromo-3-(trifluoromethoxy)benzoic acid with 3-aminofuran-2-carboxylic acid, followed by cyclization with triethylorthoformate and phosphorus oxychloride. Another method involves the reaction of 2-chloro-3-(trifluoromethoxy)benzoic acid with 3-aminofuran-2-carboxylic acid, followed by cyclization with sodium hydride and 1,2-dichloroethane.
Wissenschaftliche Forschungsanwendungen
FPyC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. FPyC has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of various viruses, including HIV-1, hepatitis C virus, and influenza A virus. Furthermore, FPyC has been found to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)26-13-3-1-2-11(8-13)16(24)23-9-14-15(22-6-5-21-14)12-4-7-25-10-12/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHULHUJCPLSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)



![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2996577.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)


![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)
![2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2996588.png)

